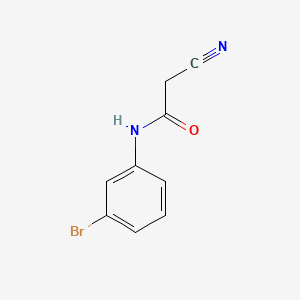

N-(3-bromophenyl)-2-cyanoacetamide

Description

N-(3-bromophenyl)-2-cyanoacetamide (CAS 63034-91-3) is a brominated aromatic acetamide derivative with a cyano functional group. It is widely utilized as a versatile intermediate in pharmaceutical synthesis, agrochemicals, and organic chemistry research. The compound is characterized by its molecular formula C₉H₇BrN₂O, molecular weight 254.07 g/mol, and a melting point range of 96–97 °C . SynHet, a specialized manufacturer, produces this compound with purity exceeding 99%, complying with ISO 9001 standards. Its applications span drug discovery, fine chemicals, and biotechnology, particularly in synthesizing heterocyclic scaffolds via cycloaddition or nucleophilic substitution reactions .

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUWEMQIWPEFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs: Brominated Phenyl Derivatives

Bromine substitution on the phenyl ring at different positions significantly alters physicochemical properties and reactivity.

Key Insights :

Halogen-Substituted Derivatives: Chloro and Fluoro Analogs

Halogen substitution (Cl, F) impacts lipophilicity (logP) and electronic properties.

Key Insights :

- Electron-withdrawing effects : Chloro and fluoro substituents increase electrophilicity of the acetamide carbonyl, accelerating reactions like cycloadditions .

- logP trends : Brominated analogs generally exhibit higher logP values than chloro/fluoro derivatives, influencing solubility and bioavailability.

Heterocyclic and Functionalized Derivatives

Incorporation of heterocycles or additional functional groups diversifies reactivity.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-bromophenyl)-2-cyanoacetamide, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves a condensation reaction between 3-bromoaniline and cyanoacetic acid, typically mediated by a condensing agent (e.g., DCC or EDCI) under inert conditions. Evidence from analogous syntheses (e.g., N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide) highlights the use of stepwise substitution, reduction, and condensation steps . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of aniline to cyanoacetic acid), temperature (60–80°C), and solvent (DMF or THF). Purity is confirmed via TLC (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Oxford Xcalibur with a CCD detector) using MoKα radiation (λ = 0.71073 Å). Absorption corrections are applied via multi-scan methods (e.g., CrysAlis RED). Structural refinement uses SHELXL, which employs full-matrix least-squares on F² and handles hydrogen atom placement via geometric constraints . Key parameters include R-factor thresholds (R1 < 0.05 for high-quality data) and thermal displacement modeling. For validation, check CIF files against IUCr standards .

Q. What analytical techniques are critical for characterizing purity and confirming the structure of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and cyano/amide functionalities (δ 2.8–3.5 ppm for acetamide CH₂).

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion [M+H]⁺.

- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (tolerance ±0.3%) .

Advanced Research Questions

Q. How does the position of the bromine substituent (para vs. meta) on the phenyl ring influence the compound’s physicochemical and pharmacokinetic properties?

Methodological Answer: Substituent position alters lipophilicity (logP) and bioavailability. For meta-bromo derivatives, logP increases by ~0.5 compared to para isomers due to reduced polarity, as seen in N-(4-bromophenyl) analogs . Pharmacokinetic predictors (e.g., Peff, logBBB) are calculated using QSAR tools like Simulation Plus. Meta substitution may enhance blood-brain barrier permeability but reduce aqueous solubility, requiring co-solvents (e.g., PEG-400) for in vivo studies .

Q. What strategies resolve contradictions in crystallographic data, such as disordered electron density or anomalous thermal parameters?

Methodological Answer:

- Disorder Handling : Split occupancy refinement (e.g., SHELXL PART command) for overlapping atoms. Apply similarity constraints (SAME) for bonded regions.

- Thermal Parameters : Use anisotropic ADPs for non-H atoms. Suspect over/underestimation if Ueq > 0.1 Ų; re-expose crystals to detect degradation.

- Validation Tools : Check PLATON ALERTS for symmetry mismatches and R1/R2 consistency. For enantiopolarity errors, apply Flack parameter (x < 0.1) .

Q. How can computational modeling predict the biological activity of this compound derivatives, and what are key validation steps?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to assess binding affinity. Grid boxes centered on active sites (e.g., ATP-binding pockets).

- MD Simulations : GROMACS for 100-ns trajectories to evaluate stability (RMSD < 2 Å). Validate with MM-PBSA free-energy calculations.

- Experimental Cross-Check : Compare IC₅₀ values from enzyme assays (e.g., fluorescence-based kinase inhibition) with docking scores. Discrepancies >1 log unit suggest force field inaccuracies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.